molecular formula C6H3F3N4 B15111299 6-(Trifluoromethyl)tetrazolo[1,5-a]pyridine

6-(Trifluoromethyl)tetrazolo[1,5-a]pyridine

Cat. No.: B15111299
M. Wt: 188.11 g/mol
InChI Key: TYOKQGRVUXUOSY-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)tetrazolo[1,5-a]pyridine is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring, with a trifluoromethyl group attached at the 6-position. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)tetrazolo[1,5-a]pyridine typically involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate . This reaction proceeds through a cyclization process to form the tetrazole ring fused to the pyridine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)tetrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the parent compound.

    Reduction: Tetrahydropyrimidine derivatives.

    Substitution: Various substituted tetrazolo[1,5-a]pyridine derivatives.

Scientific Research Applications

6-(Trifluoromethyl)tetrazolo[1,5-a]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and cytotoxic activities.

    Medicine: Explored for its potential use in drug development due to its unique structural properties and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)tetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through the formation of reactive intermediates that can interact with biological macromolecules, leading to various biological activities. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context .

Comparison with Similar Compounds

6-(Trifluoromethyl)tetrazolo[1,5-a]pyridine can be compared with other similar compounds, such as trifluoromethylated tetrazolo[1,5-a]pyrimidines . These compounds share a similar core structure but differ in the position and nature of the substituents. The unique trifluoromethyl group at the 6-position of this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

List of Similar Compounds

  • Trifluoromethylated tetrazolo[1,5-a]pyrimidines
  • Tetrazolo[1,5-a]pyridines with different substituents

Properties

IUPAC Name

6-(trifluoromethyl)tetrazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N4/c7-6(8,9)4-1-2-5-10-11-12-13(5)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOKQGRVUXUOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=NN2C=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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